molecular formula C7H10N2 B1293956 N-Methyl-o-phenylenediamine CAS No. 4760-34-3

N-Methyl-o-phenylenediamine

Cat. No. B1293956
CAS RN: 4760-34-3
M. Wt: 122.17 g/mol
InChI Key: RPKCLSMBVQLWIN-UHFFFAOYSA-N
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Patent
US04061861

Procedure details

To one liter of methanol were added 89 grams (0.82 mole) of o-phenylenediamine and 25.7 ml. (0.41 mole) of methyl iodide. The mixture was refluxed for 2 hours, and an additional 25.7 ml. (0.41 mole) of methyl iodide then were added. The total mixture was refluxed for 12 hours. The major portion of the methanol then was removed in vacuo. The residual brown oil was poured into two liters of crushed ice, and the pH of the mixture was raised to 9.0 by addition of potassium hydroxide. The resulting mixture then was extracted with ethyl ether, and the extract was dried over potassium carbonate. The ether was removed in vacuo, and the residue was distilled at about 120° C./8 mm. to obtain N-methyl-o-phenylenediamine as a yellow oil which turned brown upon standing.
Quantity
0.41 mol
Type
reactant
Reaction Step One
Quantity
0.41 mol
Type
reactant
Reaction Step Two
Quantity
89 g
Type
reactant
Reaction Step Three
Quantity
1 L
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1([NH2:8])[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[NH2:7].[CH3:9]I>CO>[CH3:9][NH:7][C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][C:1]=1[NH2:8]

Inputs

Step One
Name
Quantity
0.41 mol
Type
reactant
Smiles
CI
Step Two
Name
Quantity
0.41 mol
Type
reactant
Smiles
CI
Step Three
Name
Quantity
89 g
Type
reactant
Smiles
C1(=C(C=CC=C1)N)N
Name
Quantity
1 L
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed for 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
The total mixture was refluxed for 12 hours
Duration
12 h
CUSTOM
Type
CUSTOM
Details
The major portion of the methanol then was removed in vacuo
ADDITION
Type
ADDITION
Details
The residual brown oil was poured into two liters of crushed ice
TEMPERATURE
Type
TEMPERATURE
Details
the pH of the mixture was raised to 9.0 by addition of potassium hydroxide
EXTRACTION
Type
EXTRACTION
Details
The resulting mixture then was extracted with ethyl ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the extract was dried over potassium carbonate
CUSTOM
Type
CUSTOM
Details
The ether was removed in vacuo
DISTILLATION
Type
DISTILLATION
Details
the residue was distilled at about 120° C./8 mm

Outcomes

Product
Name
Type
product
Smiles
CNC1=C(C=CC=C1)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.